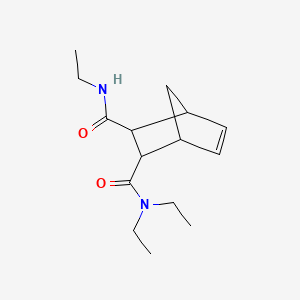
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N'-triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(221)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- typically involves the reaction of bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride with triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using peracetic acid in anhydrous dioxane to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Peracetic acid in anhydrous dioxane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as alkyl halides or aryl halides.
Major Products
Oxidation: Epoxides.
Reduction: Reduced amides.
Substitution: Substituted amides.
Scientific Research Applications
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a nucleating agent in polymer science.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. Its bicyclic structure allows for unique interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride .
- Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid .
- Bicyclo(2.2.1)heptane containing N,N’-diarylsquaramide .
Uniqueness
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- is unique due to its triethylamide functional groups, which provide distinct reactivity and interaction profiles compared to other similar bicyclic compounds. This uniqueness makes it particularly valuable in specialized applications such as drug development and advanced material synthesis .
Properties
CAS No. |
61800-50-8 |
|---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2-N,3-N,3-N-triethylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide |
InChI |
InChI=1S/C15H24N2O2/c1-4-16-14(18)12-10-7-8-11(9-10)13(12)15(19)17(5-2)6-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,16,18) |
InChI Key |
RKDDIYAYLXKJKS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1C2CC(C1C(=O)N(CC)CC)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















